molecular formula C10H11N2O3PS B084071 Quinalphos-methyl CAS No. 13593-08-3

Quinalphos-methyl

Cat. No. B084071
CAS RN: 13593-08-3
M. Wt: 270.25 g/mol
InChI Key: RNGDKAQQWUYBAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinalphos-methyl is a widely used organophosphate insecticide that has been used for decades to control pests in agriculture. It is a cholinesterase inhibitor that affects the central nervous system of insects and leads to their death. The chemical structure of quinalphos-methyl is (C12H15O2PS2) and it is also known as O,O-dimethyl O-quinoxalin-2-yl phosphorothioate.

Mechanism Of Action

Quinalphos-methyl inhibits the activity of cholinesterase, an enzyme that is essential for the proper functioning of the nervous system. The chemical binds to the active site of the enzyme and prevents it from breaking down acetylcholine, a neurotransmitter that is responsible for transmitting nerve impulses. This leads to an accumulation of acetylcholine in the nervous system, which causes overstimulation of the nerve cells and ultimately leads to paralysis and death of the insect.

Biochemical And Physiological Effects

Quinalphos-methyl has been shown to have a number of biochemical and physiological effects on insects. It disrupts the normal functioning of the nervous system, leading to paralysis and death. It also affects the metabolism of insects, causing a decrease in energy production and a reduction in the ability of insects to detoxify harmful chemicals.

Advantages And Limitations For Lab Experiments

Quinalphos-methyl has several advantages for laboratory experiments. It is a potent insecticide that can be used to study the effects of cholinesterase inhibition on insects. It is also relatively inexpensive and easy to obtain. However, the chemical is highly toxic and must be handled with care. It is also not suitable for experiments involving non-target organisms or the environment.

Future Directions

There are several future directions for research on quinalphos-methyl. One area of interest is the development of new insecticides that are less toxic and have a lower environmental impact. Another area of research is the study of the effects of quinalphos-methyl on non-target organisms and the environment. Finally, there is a need for further research on the mechanism of action of quinalphos-methyl and the development of new insecticides that target specific enzymes in the nervous system.

Synthesis Methods

Quinalphos-methyl can be synthesized by reacting quinoxaline-2-thiol with dimethyl phosphorochloridothioate in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield after purification.

Scientific Research Applications

Quinalphos-methyl has been extensively researched for its insecticidal properties and its mechanism of action. It has been used in laboratory experiments to study the effects of cholinesterase inhibition on insects and to develop new insecticides. The chemical has also been tested for its toxicity to non-target organisms and its environmental impact.

properties

CAS RN

13593-08-3

Product Name

Quinalphos-methyl

Molecular Formula

C10H11N2O3PS

Molecular Weight

270.25 g/mol

IUPAC Name

dimethoxy-quinoxalin-2-yloxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H11N2O3PS/c1-13-16(17,14-2)15-10-7-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3

InChI Key

RNGDKAQQWUYBAS-UHFFFAOYSA-N

SMILES

COP(=S)(OC)OC1=NC2=CC=CC=C2N=C1

Canonical SMILES

COP(=S)(OC)OC1=NC2=CC=CC=C2N=C1

Other CAS RN

13593-08-3

Origin of Product

United States

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